molecular formula C8H6ClNS2 B1427425 2-Chloro-4-(methylthio)benzo[d]thiazole CAS No. 1706440-01-8

2-Chloro-4-(methylthio)benzo[d]thiazole

Cat. No. B1427425
CAS RN: 1706440-01-8
M. Wt: 215.7 g/mol
InChI Key: DANGKSLAMORMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(methylthio)benzo[d]thiazole” is a chemical compound with the CAS Number: 1706440-01-8 . It has a molecular weight of 215.73 . The IUPAC name for this compound is 2-chloro-4-(methylthio)benzo[d]thiazole .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes compounds like 2-Chloro-4-(methylthio)benzo[d]thiazole, has been extensively studied . Various synthetic approaches have been developed, including the coupling between aromatic aldehydes with o-aminothiophenols .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(methylthio)benzo[d]thiazole is 1S/C8H6ClNS2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-4-(methylthio)benzo[d]thiazole is solid . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

2-Chloro-4-(methylthio)benzo[d]thiazole derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a core structure in this compound, is known for its presence in various biologically active molecules. For instance, modifications at the 2nd position of benzothiazole have led to compounds with significant antimicrobial properties . This suggests that 2-Chloro-4-(methylthio)benzo[d]thiazole could be a precursor or a candidate for developing new antimicrobial drugs.

Anti-inflammatory Properties

The thiazole moiety is associated with anti-inflammatory activity. Research has indicated that thiazole derivatives can act as potent anti-inflammatory agents . Therefore, 2-Chloro-4-(methylthio)benzo[d]thiazole may serve as a valuable scaffold for synthesizing new anti-inflammatory drugs, potentially contributing to treatments for conditions like arthritis and other inflammatory disorders.

Antioxidant Potential

Compounds containing the benzothiazole ring have shown antioxidant properties, which are crucial in protecting cells from oxidative stress . The specific structure of 2-Chloro-4-(methylthio)benzo[d]thiazole could be explored for its efficacy in scavenging free radicals, thereby contributing to research in preventing or treating diseases caused by oxidative damage.

Anticancer Research

Benzothiazole derivatives have been recognized for their anticancer and antitumor activities. The structural diversity of these compounds allows for the exploration of various mechanisms of action against cancer cells . 2-Chloro-4-(methylthio)benzo[d]thiazole could be a key intermediate in synthesizing novel anticancer agents, aiding in the discovery of more effective treatments.

Enzyme Inhibition

The thiazole ring is a common feature in enzyme inhibitors. For example, certain benzothiazole derivatives have been evaluated for their α-glucosidase inhibitor activity, which is relevant in managing diabetes . Research into 2-Chloro-4-(methylthio)benzo[d]thiazole’s potential as an enzyme inhibitor could lead to new therapeutic agents for various diseases.

Neuroprotective Applications

Thiazole compounds have been associated with neuroprotective effects, offering potential treatments for neurodegenerative diseases. The ability of thiazole derivatives to act on the nervous system suggests that 2-Chloro-4-(methylthio)benzo[d]thiazole might be useful in developing drugs for conditions like Alzheimer’s and Parkinson’s disease .

properties

IUPAC Name

2-chloro-4-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANGKSLAMORMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(methylthio)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(methylthio)benzo[d]thiazole
Reactant of Route 3
2-Chloro-4-(methylthio)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(methylthio)benzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(methylthio)benzo[d]thiazole
Reactant of Route 6
2-Chloro-4-(methylthio)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.